molecular formula C9H10F6O2 B13639223 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 117186-04-6

3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B13639223
CAS No.: 117186-04-6
M. Wt: 264.16 g/mol
InChI Key: VKWKCLKUDZHHIX-UHFFFAOYSA-N
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Description

3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C9H10F6O2 It is characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the introduction of trifluoromethyl groups onto a cyclohexane ring followed by carboxylation. One common method starts with the cyclohexane derivative, which undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The resulting intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer treatments.

    Industry: It is utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparison with Similar Compounds

Uniqueness: 3,5-Di(trifluoromethyl)cyclohexane-1-carboxylic acid stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and potential biological activity. These properties make it a valuable compound for various research and industrial applications .

Properties

CAS No.

117186-04-6

Molecular Formula

C9H10F6O2

Molecular Weight

264.16 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H10F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h4-6H,1-3H2,(H,16,17)

InChI Key

VKWKCLKUDZHHIX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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